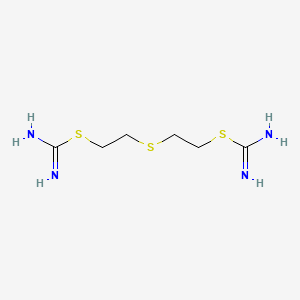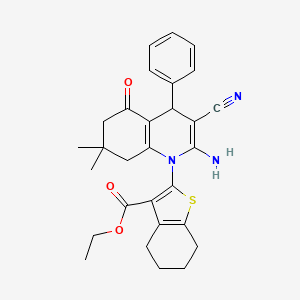![molecular formula C18H14BrN7OS B11526015 6-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11526015.png)
6-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, an oxadiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of 3-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol.
Sulfanylation: The oxadiazole derivative is then reacted with chloromethyl phenyl sulfide to introduce the sulfanyl group.
Formation of the triazine ring: The final step involves the reaction of the sulfanylated oxadiazole derivative with cyanuric chloride and aniline to form the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-({[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
6-({[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties.
Industry: Used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 6-({[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-THIOL: Shares the oxadiazole and bromophenyl groups but lacks the triazine ring.
N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Contains the triazine ring but lacks the oxadiazole and bromophenyl groups.
Uniqueness
6-({[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the combination of the triazine, oxadiazole, and bromophenyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.
Properties
Molecular Formula |
C18H14BrN7OS |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
6-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H14BrN7OS/c19-12-6-4-5-11(9-12)15-25-26-18(27-15)28-10-14-22-16(20)24-17(23-14)21-13-7-2-1-3-8-13/h1-9H,10H2,(H3,20,21,22,23,24) |
InChI Key |
HZBBVUFEUVGRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11525936.png)


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B11525952.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11525959.png)
![2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl propanoate](/img/structure/B11525985.png)
![N-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B11525986.png)
![2,2,2-Trifluoroethyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B11525996.png)
![2-(benzylsulfanyl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11526004.png)
![2-{[4-(3-Methylphenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11526007.png)

![4-fluoro-N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]benzohydrazide](/img/structure/B11526029.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11526034.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11526035.png)
